2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C27H29ClN2O2 and its molecular weight is 448.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzimidazole core
- Substituents including tert-butyl and chlorophenoxy groups which enhance lipophilicity and may influence biological activity.
Antiproliferative Activity
Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related benzimidazole compound demonstrated an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line, highlighting the potential effectiveness of structural modifications in enhancing anticancer properties .
Table 1: Antiproliferative Activity of Related Compounds
Compound ID | IC50 (µM) | Cell Line |
---|---|---|
2g | 16.38 | MDA-MB-231 |
2d | 29.39 | MDA-MB-231 |
1a | >100 | MDA-MB-231 |
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various bacterial strains. In studies, derivatives showed minimal inhibitory concentration (MIC) values indicating their potential as antibacterial agents. For example, related compounds exhibited MIC values of 8 µg/mL against Streptococcus faecalis and Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial potency .
Table 2: Antimicrobial Activity of Related Compounds
Compound ID | MIC (µg/mL) | Bacterial Strain |
---|---|---|
2g | 8 | Streptococcus faecalis |
2g | 4 | Staphylococcus aureus |
2g | 4 | MRSA |
Antifungal Activity
In antifungal assays, compounds similar to the target compound were tested against Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity with MIC values around 64 µg/mL for both strains, suggesting that while these compounds may not be highly potent antifungals, they still possess some level of activity .
The biological activities of benzimidazole derivatives are often attributed to their ability to disrupt cellular processes. Studies suggest that these compounds may induce apoptosis in cancer cells by:
- Disturbing mitochondrial membrane potential
- Promoting the release of pro-apoptotic factors such as cytochrome c into the cytosol, leading to caspase activation .
Case Studies
Several case studies have documented the synthesis and biological evaluation of benzimidazole derivatives. For instance:
- A study synthesized various derivatives and evaluated their antiproliferative activities, finding that modifications at specific positions on the benzimidazole ring significantly influenced their efficacy against cancer cell lines .
- Another study focused on the structural optimization of benzimidazoles to enhance their selectivity and potency as D3 dopamine receptor agonists, which could have implications for neuropsychiatric disorders .
Propiedades
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[3-(4-chlorophenoxy)propyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c1-27(2,3)20-9-13-23(14-10-20)32-19-26-29-24-7-4-5-8-25(24)30(26)17-6-18-31-22-15-11-21(28)12-16-22/h4-5,7-16H,6,17-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFSJQMUPPRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.